

An In-depth Technical Guide to (-)-Menthylloxyacetic Acid: Chemical Structure, Stereochemistry, and Applications

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Compound of Interest

Compound Name: (-)-Menthylloxyacetic acid

Cat. No.: B8057765

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(-)-Menthylloxyacetic acid is a valuable chiral auxiliary agent widely employed in the fields of organic synthesis and drug development. Its rigid stereochemical structure, derived from (-)-menthol, makes it an effective tool for the separation of enantiomers, a critical step in the production of optically active compounds. This guide provides a comprehensive overview of its chemical properties, stereochemistry, and practical applications, with a focus on its role in chiral resolution.

Chemical Structure and Identification

(-)-Menthylloxyacetic acid, also known as (-)-Menthyl carboxymethyl ether, is a derivative of (-)-menthol and acetic acid.^[1] The molecule consists of a menthyl group linked to an acetic acid moiety via an ether bond.

The definitive stereochemistry of the menthyl group in **(-)-menthylloxyacetic acid** is derived from naturally occurring (-)-menthol, which has the (1R,2S,5R) configuration. Therefore, the systematic IUPAC name for this compound is [((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy]acetic acid.^[2]

Key chemical identifiers are summarized in the table below.

Identifier	Value
CAS Number	40248-63-3[3]
Molecular Formula	C ₁₂ H ₂₂ O ₃ [1][3]
Molecular Weight	214.30 g/mol [1][3]
SMILES String	CC(C)[C@@H]1CC--INVALID-LINK-- C[C@H]1OCC(O)=O[3]
InChI Key	CILPHQCEVYJUDN-OUAUKWLOSA-N[3]

Physicochemical Properties

The physical and chemical properties of **(-)-menthyloxyacetic acid** are well-documented, providing essential data for its application in experimental settings.

Property	Value	Source
Melting Point	52-55 °C	[2][3][4]
Boiling Point	163-164 °C at 10 mmHg	[2][3][4]
Density	1.01 g/mL at 20 °C	[2][3][4]
Refractive Index (n _{20/D})	1.4672	[2][3]
Specific Rotation ([α] _{25/D})	-92.5° (c=4 in methanol)	[3]
pKa	3.47 ± 0.10 (Predicted)	[2][4]
Flash Point	>110 °C (>230 °F)	[2][4]
Appearance	White to light yellow crystal powder or liquid	[3][4]

Stereochemistry and Chiral Applications

The core utility of **(-)-menthyloxyacetic acid** lies in its well-defined stereochemistry. The three chiral centers on the cyclohexane ring of the menthyl group provide a rigid and predictable

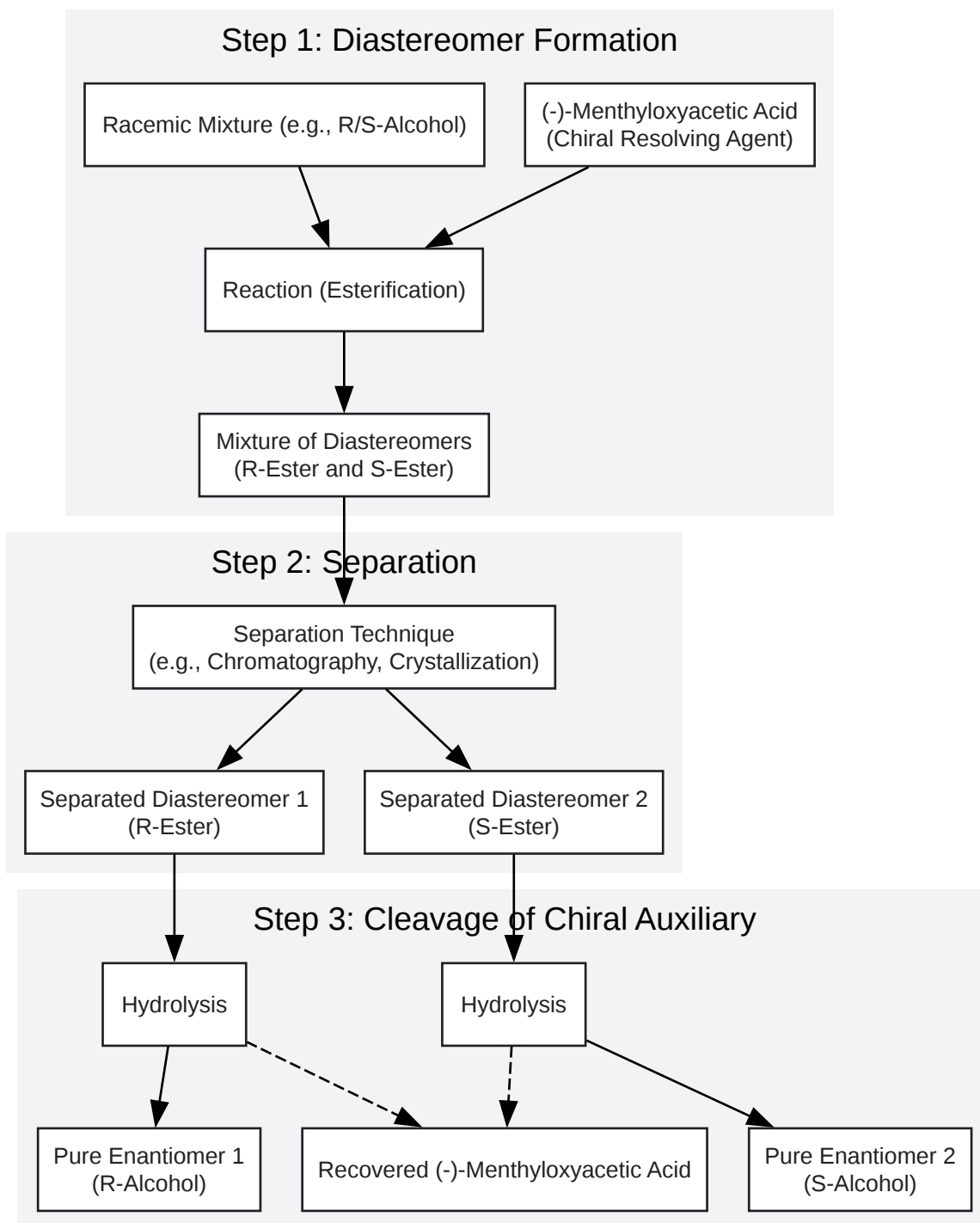
three-dimensional structure. This feature is exploited in the process of chiral resolution, which is the separation of a racemic mixture into its individual enantiomers.[5]

The general principle involves reacting the racemic mixture (e.g., a racemic alcohol or amine) with the chiral acid, **(-)-menthyloxyacetic acid**. This reaction forms a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility and chromatographic retention times, which allows for their separation by conventional techniques like crystallization or chromatography.[6] Once separated, the chiral auxiliary can be cleaved to yield the pure enantiomers of the original compound.

Logical Workflow for Chiral Resolution

The following diagram illustrates the typical workflow for using **(-)-menthyloxyacetic acid** as a chiral resolving agent.

Workflow for Chiral Resolution using (-)-Menthylxyacetic Acid

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Caption: General workflow for chiral resolution.

Experimental Protocols

Synthesis of (-)-Menthyloxyacetic Acid

A method for the synthesis of menthyloxyacetic acid (referred to as menthylformic acid in the patent) involves a two-step process starting from L-menthol.^[7]

Step 1: Synthesis of Menthyl Nitrile

- In a three-necked flask equipped with a reflux condenser, add an organic solvent (e.g., DMF), L-menthol, a cyanating reagent (e.g., cuprous cyanide), tolylsulfonyl imidazole (Tslm), a base (e.g., triethylamine), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).^[7]
- Heat the mixture under reflux at 90-110 °C for 5-10 hours.^[7]
- After the reaction is complete, remove the solvent under reduced pressure.
- Add water to the residue and extract the product with n-hexane.
- Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude menthyl nitrile.^[7]

Step 2: Hydrolysis to (-)-Menthyloxyacetic Acid

- Dissolve the crude menthyl nitrile in tetrahydrofuran (THF).
- Add a 40-45% aqueous solution of sodium hydroxide.
- Heat the mixture under reflux at 90-110 °C for 5-8 hours.^[7]
- After cooling, extract with ethyl acetate to remove organic impurities.
- Acidify the aqueous phase with dilute hydrochloric acid to a pH of 6-7.
- Extract the product with dichloromethane (CH₂Cl₂).
- Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude **(-)-menthyloxyacetic acid**.^[7]

- Recrystallize the crude product from anhydrous ethanol to obtain the purified product.^[7]

Example Protocol: Chiral Resolution of a Racemic Carboxylic Acid

The following is a generalized protocol for the use of **(-)-menthyloxyacetic acid** in the chiral resolution of a racemic carboxylic acid via diastereomeric ester formation, based on principles described in the literature.^{[8][9]}

Step 1: Esterification

- Dissolve the racemic carboxylic acid intermediate in a suitable solvent (e.g., toluene).
- Add L-(-)-menthol and an esterification agent, such as 2-methyl-6-nitrobenzoic anhydride (MNBA, Shiina esterification), along with a catalyst like 4-dimethylaminopyridine (DMAP).^[9]
- Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or HPLC).
- Quench the reaction and perform a standard aqueous workup.
- Purify the crude product to obtain a mixture of the two diastereomeric menthyl esters.

Step 2: Chromatographic Separation

- Separate the diastereomeric esters using column chromatography on silica gel or with a chiral stationary phase.^{[8][9]}
- An example of a mobile phase could be a mixture of ethanol and hexane.^[9]
- Monitor the separation by HPLC or TLC to collect the individual, diastereomerically pure esters.

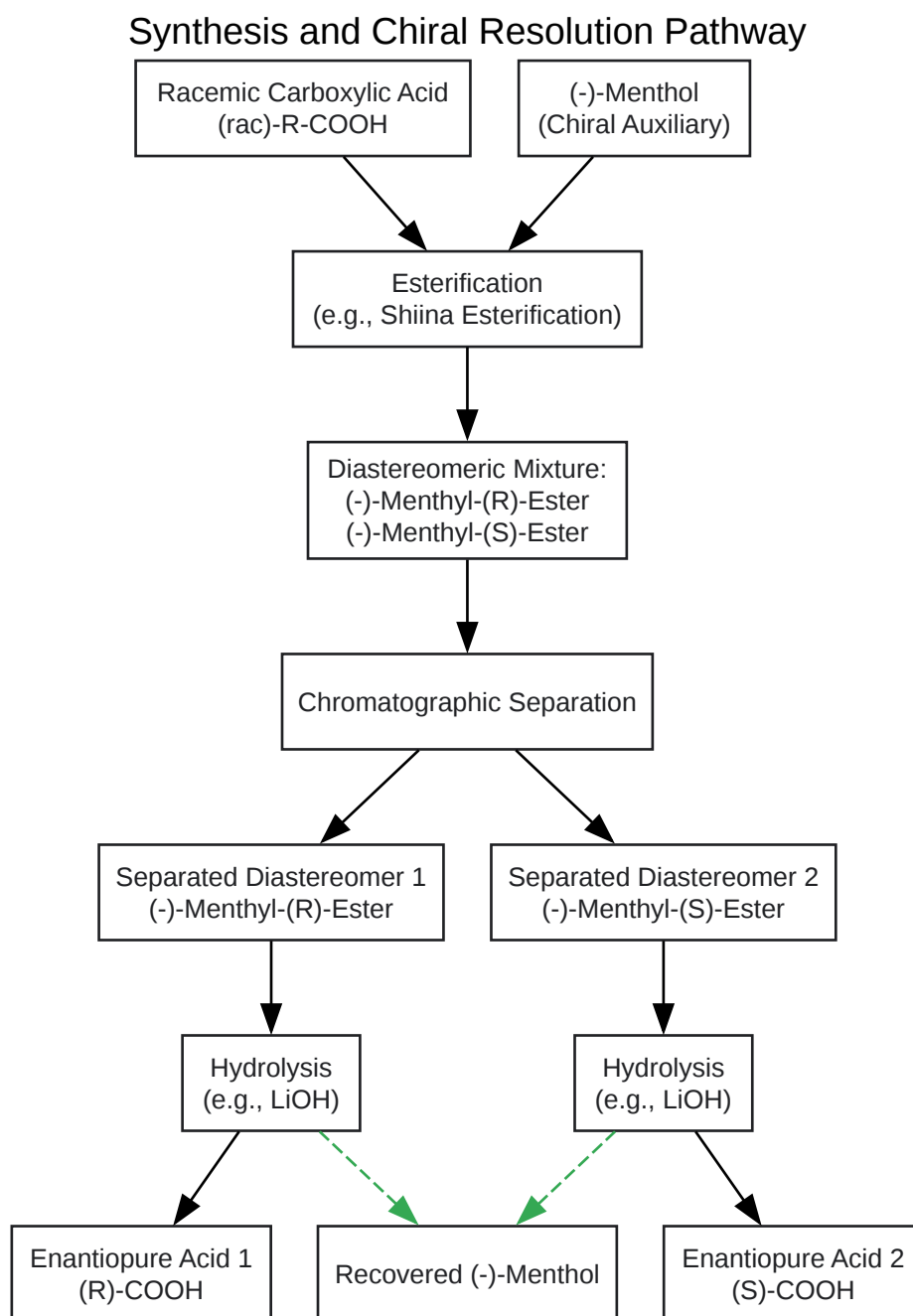
Step 3: Hydrolysis of the Separated Esters

- Individually dissolve each separated diastereomeric ester in a suitable solvent mixture (e.g., THF/water).

- Add a base, such as lithium hydroxide (LiOH), to hydrolyze the ester.
- Stir the reaction at room temperature until completion.
- Acidify the reaction mixture and extract the product to isolate the enantiomerically pure carboxylic acid.

Synthesis and Resolution Pathway Diagram

This diagram outlines the key steps in a typical application of (-)-menthol (the precursor to **(-)-menthyloxyacetic acid**) for chiral resolution.



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Caption: Pathway of chiral resolution via esterification.

Conclusion

(-)-Menthylacetic acid is a powerful and versatile tool for chemists and pharmaceutical scientists. Its rigid, well-defined stereochemistry allows for the efficient separation of

enantiomers, a crucial process in the synthesis of single-enantiomer drugs and other fine chemicals. The methodologies for its synthesis and application in chiral resolution are well-established, making it a reliable choice for resolving a wide range of racemic compounds.

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